(2S)-2-Amino-3,3-dimethyl-N-(1-phenylethyl)butanamide

MMP-3 inhibitor Stromelysin-1 Chiral selectivity

Sourcing chiral amino amide intermediates with undefined phenylethyl stereochemistry introduces selectivity risk in MMP inhibitor campaigns-incorrect chirality at the P3′ carbon can invert MMP-2/MMP-3 selectivity by up to 1000-fold. This (2S)-configured amino amide, derived from L-tert-leucine, provides the free amine handle for direct one-step acylation onto succinyl hydroxamate scaffolds without post-coupling deprotection. • Enables the (2S,1′R) diastereomer pathway to compound 4j (MMP-3 IC₅₀ = 5.9 nM, >140-fold selectivity over MMP-1, -2, -9, -14) • Two distinct CAS numbers (1567733-85-0 vs. 266691-54-7) enable stereochemical identity verification before procurement • Compatible with parallel library synthesis via convergent acylation-preferred diversification point for SAR campaigns

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B13244414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3,3-dimethyl-N-(1-phenylethyl)butanamide
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N
InChIInChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17)/t10?,12-/m1/s1
InChIKeyBJXXSMAVTUBLGM-TVKKRMFBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Building Block for MMP-3 Inhibitor Synthesis


(2S)-2-Amino-3,3-dimethyl-N-(1-phenylethyl)butanamide (CAS 1567733-85-0, C₁₄H₂₂N₂O, MW 234.34) is a chiral amino amide derived from L-tert-leucine and 1-phenylethylamine. It serves as a critical P3′ fragment intermediate in the synthesis of succinyl hydroxamate inhibitors of matrix metalloprotease-3 (MMP-3, stromelysin-1), a validated therapeutic target for osteoarthritis, rheumatoid arthritis, and cartilage degradation [1]. The compound contains two stereogenic centres—the (S)-configured α-carbon of the tert-leucine moiety and the phenylethyl α-carbon—making stereochemical integrity a defining quality parameter for procurement decisions [2].

Stereochemistry-defined (2S,1′R) diastereomer supports MMP-3 selectivity studies
Free-amine format enables direct acylation without additional deprotection
P3′ fragment for succinyl hydroxamate MMP inhibitor synthesis

Why Generic Substitution Fails


In-class amino amide intermediates cannot be casually interchanged because the stereochemistry at the phenylethyl P3′ carbon directly governs the MMP-2/MMP-3 selectivity ratio of the final hydroxamate inhibitors. Fray and co-workers demonstrated that altering the P3′ substituent chirality from (R) to (S) can shift the selectivity profile by up to 1000-fold, converting an MMP-3‑selective inhibitor into a non‑selective or MMP‑2‑preferring agent [1]. Substituting the N‑Boc‑protected precursor (CAS 62965‑35‑9) for the deprotected free amine introduces an additional deprotection step, altering yield, purity, and cost, while using the racemic or opposite diastereomer may necessitate chiral separation and compromise downstream biological activity [2].

Phenylethyl stereochemistry inversion may shift MMP-2/MMP-3 selectivity beyond class expectations.

Substituting Boc-protected precursor adds deprotection step, altering yield and workflow fit.

Racemic or opposite diastereomer may require chiral separation and compromise downstream stereochemical outcome.

Quantitative Differentiation Evidence


P3′ Chirality Determines MMP-2/MMP-3 Selectivity

In the succinyl hydroxamate series where P1′ = (CH₂)₃Ph and P2′ = t-Bu, the chirality of the P3′ α‑substituted benzylic group (derived from this intermediate) is the dominant determinant of MMP-2 versus MMP-3 selectivity. The (R)‑configured P3′ diastereomer yields final compounds that are selective for MMP‑3, whereas the (S)‑configured diastereomer can reduce MMP‑3 selectivity by over three orders of magnitude [1]. This establishes the (2S,1′R) diastereomer as the required stereochemical form for MMP‑3‑selective programmes.

P3′ Chirality Effect
Head-to-head
Up to 1000-fold MMP-2/MMP-3 selectivity shift upon P3′ (R→S) inversion
Supports stereochemical attribution for MMP-3 selectivity research
Fluorogenic substrate assay; recombinant MMP-3/MMP-2
MMP-3 inhibitor Stromelysin-1 Chiral selectivity

Selective MMP-3 Inhibition by Optimised Compound 4j

When the (2S,1′R) intermediate is elaborated into the fully optimised succinyl hydroxamate 4j, the resulting inhibitor exhibits an MMP‑3 IC₅₀ of 5.9 nM and is >140‑fold selective over MMP‑1 (IC₅₀ = 51,000 nM), MMP‑2 (IC₅₀ = 1,790 nM), MMP‑9 (IC₅₀ = 840 nM), and MMP‑14 (IC₅₀ = 1,900 nM) [1]. This potency and selectivity profile is directly traceable to the stereochemically pure P3′ fragment supplied by this intermediate.

Compound 4j Potency
Class-level
MMP-3 IC₅₀ 5.9 nM; >140-fold selective over MMP-1, -2, -9, -14
Supports inhibitor profiling context for research use
Recombinant human MMP panel; peptide substrate assay
MMP-3 potency IC₅₀ Selectivity window

Stereochemical Purity: Defined vs. Unspecified Diastereomer

The (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide diastereomer (CAS 266691-54-7, 95–98% purity) is the explicitly characterised intermediate in the published MMP‑3 inhibitor synthetic route, prepared by EDC/HOBt coupling of N-Boc-L-tert-leucine with (R)-1-phenylethylamine followed by Boc deprotection [1]. In contrast, the unspecified stereoisomer (CAS 1567733-85-0) lacks defined stereochemistry at the phenylethyl carbon and may be a mixture of diastereomers. Vendors listing CAS 1567733-85-0 do not guarantee the (1′R) configuration, introducing ambiguity that can compromise downstream enantioselectivity .

Diastereomer Identity
Direct comparison
CAS 266691-54-7 (2S,1′R) defined vs. CAS 1567733-85-0 undefined
Stereochemical attribution requires confirmed diastereomer identity
Vendor COA review; verify chiral purity data
Stereochemical purity Diastereomer identity Procurement specification

Synthetic Efficiency: Free Amine for Direct Acylation

The published route proceeds via coupling of N-Boc-L-tert-leucine (I) with (R)-1-phenylethylamine (II) using EDC and HOBt to yield the Boc-protected amide (III), followed by acidolytic Boc removal to afford the free amine (IV)—this compound [1]. This two-step sequence provides the amine directly ready for acylation with (R)-2-allylsuccinic acid 4-tert-butyl ester (V), enabling a convergent synthesis of the diamide (VI) without additional protecting-group manipulation. Alternative intermediates such as the N-Boc-carbamate (III) require an extra deprotection step, adding cycle time and reducing overall yield [2].

Synthetic Step Efficiency
Direct comparison
Free amine: 1 step to diamide vs. Boc-protected: 2 steps
Supports workflow efficiency in lead optimisation
Solution-phase EDC/HOBt coupling chemistry
Synthetic efficiency Intermediate utility Amide coupling

Racemisation Control in Amide Coupling

Fray et al. reported that coupling of N-Boc-tert-leucine with tertiary P3′ amines using EDC/HOBt led to significant racemisation at the tert-leucine α‑carbon, compromising enantiomeric purity. Replacement of HOBt with HOAt (1-hydroxy-7-azabenzotriazole) overcame this racemisation problem [1]. This finding is directly relevant to procurement specifications: the synthetic method used to prepare the commercial intermediate must employ racemisation-suppressing conditions (HOAt or equivalent) to ensure high enantiomeric excess at the (S)-tert-leucine centre.

Racemisation Control
Class-level
EDC/HOAt coupling maintains ee; EDC/HOBt may induce racemisation
Stereochemical integrity review for synthesis route
Reference: coupling of N-Boc-tert-leucine with tertiary amines
Racemisation control Coupling reagent Stereochemical integrity

Crystalline Solid Form and Handling Advantages

The compound is reported as a crystalline solid with a melting point of 53–54 °C and is recommended for storage at 2–8 °C under nitrogen in the dark to prevent degradation . This contrasts with the N-Boc-protected precursor (Intermediate III), which has a higher molecular weight (MW 334.46 vs. 234.34) and different physical form. The lower MW and crystalline nature of the free amine facilitate accurate weighing, solubility in common organic solvents for coupling reactions, and long-term storage under standard laboratory conditions [1].

Physical Form
Reported
Crystalline solid; mp 53–54 °C; MW 234.34
Facilitates handling and QC by melting point determination
Store 2–8 °C under N₂, dark
Physical properties Stability Storage conditions

High-Value Application Scenarios


MMP-3-Selective Inhibitor Synthesis for Osteoarthritis

This intermediate is the direct precursor for acylating the P3′ fragment onto the succinyl hydroxamate scaffold. The (2S,1′R) diastereomer enables construction of compound 4j (MMP‑3 IC₅₀ = 5.9 nM, >140‑fold selectivity over MMP‑1, ‑2, ‑9, and ‑14) [1]. Medicinal chemistry teams developing stromelysin‑1 inhibitors for cartilage-protective therapies should specify CAS 266691-54-7 to ensure the required P3′ configuration for MMP‑3 selectivity.

SAR Studies on P3′ Chirality and MMP Selectivity

The P3′ chirality-dependence of MMP-2/MMP-3 selectivity (up to 1000‑fold shift upon diastereomer inversion) makes this intermediate pair—(2S,1′R) vs. (2S,1′S)—a powerful tool for SAR investigations [1]. Researchers can systematically compare matched molecular pairs of final inhibitors to map the stereochemical requirements of the S3′ subsite across MMP family members.

Parallel Synthesis of MMP Inhibitor Libraries

The free amine functionality allows direct, one-step acylation with various carboxylic acid building blocks, enabling library production via parallel synthesis [1][2]. This convergent strategy is more efficient than linear routes requiring post-coupling deprotection, making this intermediate the preferred diversification point for lead optimisation campaigns targeting MMP-3 and related metalloproteases.

Supplier QC Benchmarking for Chiral Building Blocks

Given the documented racemisation risk during HOBt-mediated coupling [1], this compound serves as a probe for evaluating vendor synthetic capability. Procurement specifications should require (i) defined stereochemistry at both chiral centres, (ii) enantiomeric/diastereomeric excess data, and (iii) evidence of racemisation-suppressing coupling conditions (HOAt or equivalent). The two distinct CAS numbers (1567733-85-0 undefined vs. 266691-54-7 (2S,1′R) defined) provide a clear quality-differentiation criterion for supplier qualification [2][3].

Application
Selection Property
Validation Focus
MMP-3 inhibitor synthesis for cartilage-degradation research
Defined (2S,1′R) stereochemistry
Diastereomeric purity verification
Chiral SAR studies on MMP selectivity
Matched diastereomer pair (R vs. S P3′)
Selectivity profile comparison
Parallel library synthesis of MMP inhibitors
Free amine for direct one-step acylation
Coupling efficiency and diversification review
Supplier qualification for chiral intermediates
Defined stereochemistry and ee documentation
Racemisation-suppressing coupling evidence
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